![molecular formula C19H18N2O3S B2775161 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 941995-35-3](/img/structure/B2775161.png)

2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

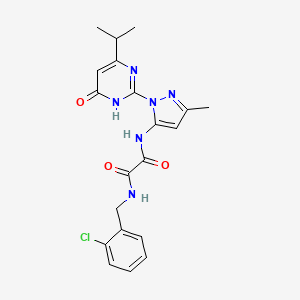

The compound “2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate” is a derivative of benzo[d]thiazole . The benzo[d]thiazole ring is a heterocyclic compound that contains both sulfur and nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzo[d]thiazole ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

The synthesis of biologically potent derivatives, such as N-(pyridin-2-yl)benzo[d]thiazol-2-amines, showcases the versatility of benzo[d]thiazole derivatives. These compounds are synthesized through oxidative C–S bond formation strategies, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant in a metal-free approach, indicating broad substrate scope and simple purification procedures (Mariappan et al., 2016). Additionally, the ring opening of 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides to form dibenzoxanthenes and diarylmethanes under acid-catalyzed conditions highlights the compound's potential in generating new chemical structures (Gazizov et al., 2015).

Biological Evaluation and Potential Applications

The development of novel pyridine and fused pyridine derivatives, starting from related chemical structures, has been explored for antimicrobial and antioxidant activities. These compounds have been prepared through various chemical transformations, demonstrating moderate to good binding energies with target proteins in silico molecular docking screenings (Flefel et al., 2018). Another study focused on the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, highlighting their potential antibacterial, antioxidant, and antitubercular activities, thereby indicating a wide range of potential applications in medicinal chemistry (Bhoi et al., 2016).

Advanced Materials and Catalysis

In the field of materials science, derivatives of benzo[d]thiazole have been employed in the design of electrochromic polymers. The use of thiadiazolo[3,4-c]pyridine as an electron acceptor for developing donor-acceptor-type conjugated polymers exemplifies the application of these compounds in creating materials with fast switching times and low bandgaps, suitable for electrochromic devices (Ming et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to exhibit anti-inflammatory properties . These compounds often target the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Mode of Action

Compounds with similar structures have been shown to inhibit cox enzymes . COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that play a key role in inflammation . By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby mitigating inflammation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the inflammatory response, given the reported anti-inflammatory properties of similar compounds . The inhibition of COX enzymes can disrupt the synthesis of prostaglandins, affecting the biochemical pathways involved in inflammation .

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of cox enzymes and the subsequent reduction in prostaglandin production .

Eigenschaften

IUPAC Name |

(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-18(13-23-14-6-2-1-3-7-14)24-15-8-9-16-17(12-15)25-19(20-16)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPHFDMHHCUUCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone](/img/structure/B2775078.png)

![N-(4-chlorobenzyl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2775083.png)

![1-methyl-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2775086.png)

![4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2775089.png)

acetate](/img/structure/B2775091.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)

![4,8-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B2775095.png)

![1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2775096.png)

![4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2775100.png)